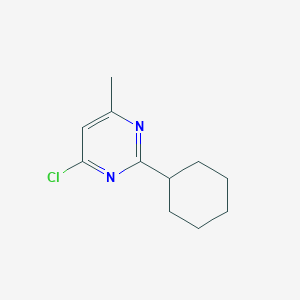
4-Chloro-2-cyclohexyl-6-methylpyrimidine
説明
4-Chloro-2-cyclohexyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-2-cyclohexyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound (CAS No. 94052-09-2) features a chlorinated pyrimidine core with a cyclohexyl group at the 2-position and a methyl group at the 6-position. This unique structure contributes to its biological activity and interaction with various molecular targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available pyrimidine derivatives.
- Reagents : Common reagents include phosphorus oxychloride for chlorination and various alkylating agents to introduce the cyclohexyl and methyl groups.
- Reaction Conditions : Reactions are generally conducted under reflux conditions in polar aprotic solvents to facilitate nucleophilic substitutions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate effectiveness compared to standard antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.7 | Inhibition of cell proliferation |
| HCT116 (Colon) | 9.8 | Cell cycle arrest in the G1 phase |
These results suggest that this compound may act as a promising lead compound for further development in cancer therapeutics .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, similar to other pyrimidines.
- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been observed in cancer cell lines.
- Cell Cycle Modulation : The compound may interfere with cell cycle regulation, leading to growth inhibition.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Kumar et al. assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In a recent investigation by Li et al., the compound was tested against MCF-7 and A549 cell lines, showing significant cytotoxicity and potential as an anticancer agent. The study emphasized the need for further exploration into its pharmacological profile .
特性
IUPAC Name |
4-chloro-2-cyclohexyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAUEPUUMRYQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















